

# Technical Safety Guide: 6-(2-Fluorophenoxy)hexan-2-one[1]

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## Compound of Interest

Compound Name: 6-(2-Fluorophenoxy)hexan-2-one

Cat. No.: B7862270

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## Executive Summary & Chemical Profile[1][2]

**6-(2-Fluorophenoxy)hexan-2-one** is a specialized organic intermediate, primarily utilized as a linker or building block in the synthesis of antipsychotic agents and other bioactive small molecules.[1] Unlike commodity chemicals, specific toxicological data for this exact structure is limited. Therefore, safety protocols must be established via "Read-Across" methodology, deriving hazards from its reactive precursors: 2-fluorophenol and 6-chlorohexan-2-one.[1]

## Chemical Identity

Parameter	Detail
Chemical Name	6-(2-Fluorophenoxy)hexan-2-one
Common Role	Alkyl-aryl ether linker / Pharmaceutical Intermediate
Molecular Formula	C <sub>12</sub> H <sub>15</sub> FO <sub>2</sub>
Molecular Weight	210.25 g/mol
Predicted State	Viscous Liquid or Low-Melting Solid (at 25°C)
Structural Features	Terminal methyl ketone, internal alkyl chain, ortho-fluorinated phenoxy ether
Solubility	Soluble in DCM, EtOAc, DMSO, Methanol; Poorly soluble in water

## Hazard Characterization (Read-Across Analysis)

As a Senior Application Scientist, I reject the reliance on "No Data Available." Instead, we model the hazard profile based on the sum of its functional groups and metabolic precursors.

### The "Read-Across" Hazard Model

The toxicity of this compound is best understood by analyzing the moieties that form it.<sup>[1]</sup>

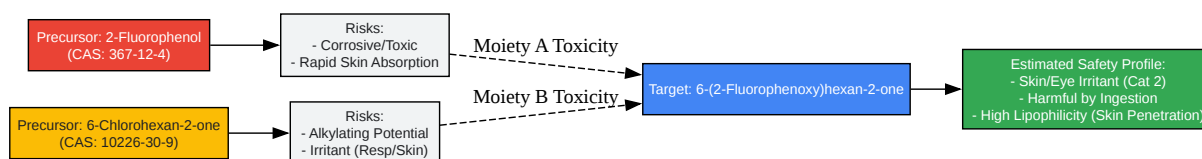
- Moiety A: Fluorophenoxy Group (Derived from 2-Fluorophenol)<sup>[1]</sup>
  - Risk:<sup>[1][2][3][4]</sup> 2-Fluorophenol is corrosive and toxic (Category 4 Oral/Dermal/Inhalation).<sup>[1]</sup> It readily penetrates skin.
  - Implication: The ether linkage reduces corrosivity compared to the free phenol, but lipophilicity increases, enhancing skin absorption potential.
- Moiety B: Hexan-2-one Chain (Derived from 6-Halohehexan-2-one)<sup>[1]</sup>
  - Risk:<sup>[1][2][3][4]</sup> 6-Chlorohexan-2-one is a Skin/Eye Irritant (Category 2) and a potential alkylating agent.<sup>[1]</sup>

- Implication: The ketone functionality adds flammability concerns (Flash point likely >90°C but combustible).

## Consolidated GHS Classification (Estimated)

- Signal Word:WARNING
- H315: Causes skin irritation.[2][5]
- H319: Causes serious eye irritation.[2][5][6]
- H335: May cause respiratory irritation.[2][5]
- H302: Harmful if swallowed (Conservative estimate based on phenoxy moiety).

## Visual: Hazard Derivation Logic



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Caption: Logical derivation of safety hazards using Read-Across methodology from known precursors.

## Engineering Controls & Personal Protective Equipment (PPE)[7] Ventilation Standards

- Primary Control: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

- Vacuum Lines: If distilling or drying, use a Schlenk line with a cold trap (liquid N<sub>2</sub> or dry ice/acetone) to prevent volatile ketone vapors from entering the pump oil.

## Glove Permeation Kinetics

Standard nitrile gloves may offer insufficient protection against fluorinated ethers due to their high lipophilicity.

Material	Thickness (mm)	Breakthrough Time (min)	Recommendation
Nitrile (Disposable)	0.11	< 10 min	Splash only. Change immediately upon contact.[1]
Nitrile (Heavy Duty)	0.38	> 60 min	Recommended for general handling.
Butyl Rubber	0.30	> 480 min	Mandatory for spill cleanup.
Laminate (Silver Shield)	Multi	> 480 min	Critical for synthesis/heating steps.

## Safe Handling & Synthesis Protocols

### Synthesis Safety (Williamson Ether Synthesis Context)

This compound is typically synthesized by reacting 2-fluorophenol with 6-chlorohexan-2-one using a base (e.g., K<sub>2</sub>CO<sub>3</sub>) in acetone or DMF.[1]

Critical Risk Points:

- Deprotonation: Addition of base to 2-fluorophenol can be exothermic.
- Alkylation: The reaction involves consuming an alkyl halide. Ensure complete quenching of the alkyl halide before workup to avoid handling mutagenic residues.

- Workup: The product is an ether. Peroxide formation is unlikely due to the structure (lack of alpha-hydrogens adjacent to ether oxygen that are easily abstractable compared to diethyl ether), but standard testing with KI starch paper is good practice if stored for >1 year.

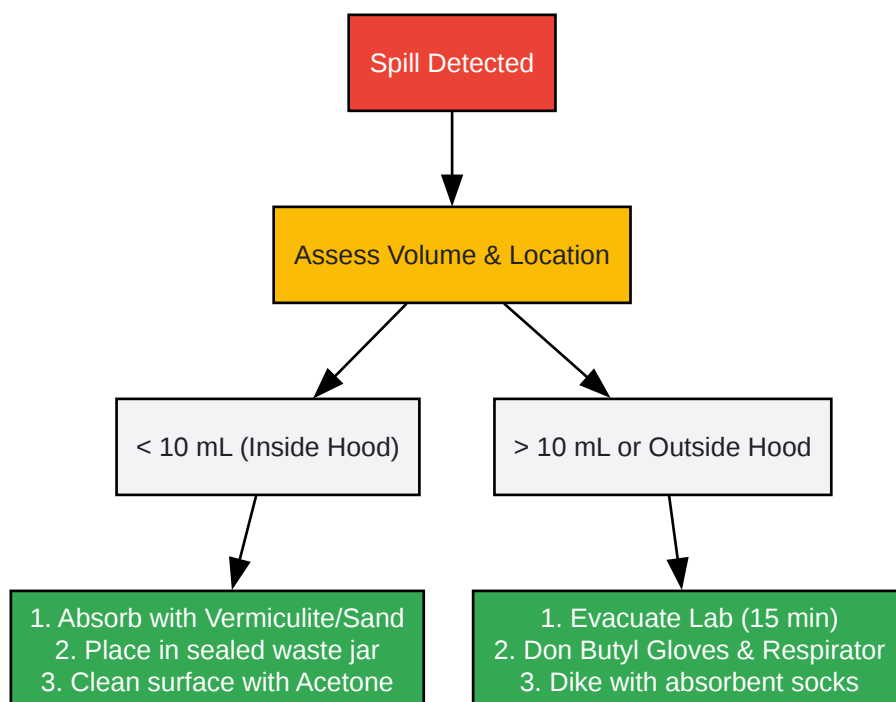
## Storage Conditions

- Temperature: Store at 2–8°C (Refrigerated).
- Atmosphere: Inert gas (Argon or Nitrogen) backfill is recommended to prevent oxidation of the ketone or ether linkage over time.
- Incompatibility: Segregate from strong oxidizing agents (e.g., permanganates, nitric acid) and strong bases (which could induce aldol condensation of the ketone).

## Emergency Response Protocols

### Spill Response Decision Tree

In the event of a spill, the response depends on the volume and location.



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Caption: Decision matrix for responding to spills of **6-(2-Fluorophenoxy)hexan-2-one**.

## First Aid Measures

- Eye Contact: Flush with water for 15 minutes lifting eyelids. The lipophilic nature requires thorough irrigation.
- Skin Contact: Wash with soap and water immediately. Do NOT use alcohol or acetone, as this may increase skin absorption of the fluorinated compound.
- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

## Waste Disposal

- Classification: Halogenated Organic Solvent Waste.
- Protocol:
  - Do not mix with acidic waste streams (risk of exothermic polymerization or hydrolysis).
  - Label clearly as "Contains Fluorinated Organics."
  - Dispose of via high-temperature incineration (>1100°C) to ensure destruction of the C-F bond.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for 6-Chlorohexan-2-one (CAS 10226-30-9).[1] Retrieved from [\[Link\]](#)

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